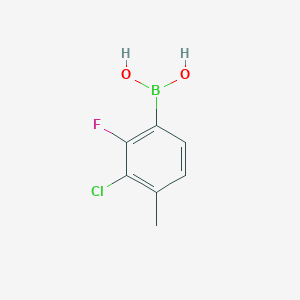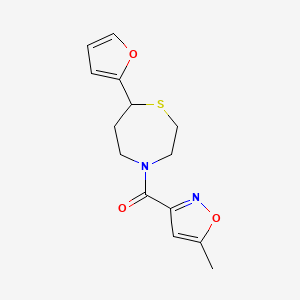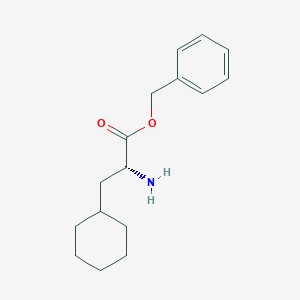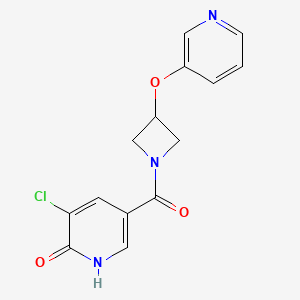
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Aplicaciones Científicas De Investigación
Anticancer Agents Synthesis
Research on related pyridine derivatives has led to the synthesis of potential anticancer agents. For instance, studies have shown that the manipulation of pyridine compounds can yield substances with significant effects on the proliferation and mitotic index of cultured cells, as well as on the survival of mice bearing specific types of leukemia (Temple et al., 1983).
Antimicrobial Activity
The development of new pyrimidinone and oxazinone derivatives fused with thiophene rings using related pyridine compounds as starting materials has demonstrated good antibacterial and antifungal activities. These compounds have been compared to standard drugs like streptomycin and fusidic acid, highlighting their potential as new antimicrobial agents (Hossan et al., 2012).
Novel Organic Compounds
Research into the condensation reactions of pyridine derivatives has led to the discovery of unexpected products with potential applications in antibacterial and antifungal domains. Some compounds synthesized from these reactions have shown moderate to high activity against specific pathogens, indicating their usefulness in developing new pharmaceutical agents (Rusnac et al., 2020).
Pharmacological Evaluation
New pyridine analogs have been characterized and evaluated for pharmacological properties, including antimicrobial activity. These studies contribute to the understanding of the structural requirements for biological activity in pyridine derivatives and support the development of new therapeutic agents with improved efficacy (Patel & Patel, 2012).
Propiedades
IUPAC Name |
3-chloro-5-(3-pyridin-3-yloxyazetidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-9(5-17-13(12)19)14(20)18-7-11(8-18)21-10-2-1-3-16-6-10/h1-6,11H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDONSUHYDIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CNC(=O)C(=C2)Cl)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-hydroxypyridin-3-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)

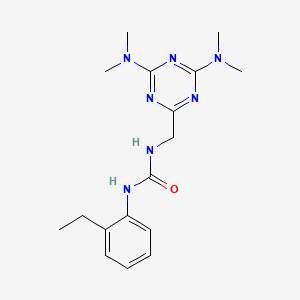
![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
![(8-cyclopentyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2762747.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)
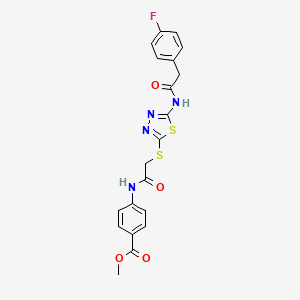
![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2762752.png)
![4-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2762754.png)
